molecular formula C14H22N2O3S B7555217 4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide

4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide

Cat. No. B7555217
M. Wt: 298.40 g/mol
InChI Key: USWJCQBTKVXHLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide, also known as HEPES, is a commonly used buffer in biochemistry and molecular biology experiments. It is a zwitterionic organic compound with a molecular weight of 238.3 g/mol and a pKa of 7.55. HEPES is widely used due to its ability to maintain a stable pH in solutions, even in the presence of changes in temperature and concentration.

Mechanism of Action

4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide acts as a buffer by accepting or donating protons in order to maintain a stable pH in solutions. It does this by having both a weak acid and a weak base component, which allows it to act as a buffer over a wide range of pH values.
Biochemical and Physiological Effects:
4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide has no known biochemical or physiological effects on living organisms, as it is not metabolized or absorbed by the body. It is considered to be non-toxic and is widely used in biological research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide as a buffer in lab experiments is its ability to maintain a stable pH in solutions, even in the presence of changes in temperature and concentration. This makes it an ideal buffer for experiments that require precise pH control. However, one limitation of using 4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide is that it can interfere with certain assays, such as those that rely on the formation of metal complexes.

Future Directions

There are several potential future directions for research involving 4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide. One area of interest is the development of new and improved buffer systems that can maintain pH stability over an even wider range of conditions. Another area of interest is the study of the effects of 4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide on the stability and function of enzymes and other biomolecules, as well as its potential use in drug delivery systems.

Synthesis Methods

4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide can be synthesized through a multi-step process involving the reaction of piperidine with chloroacetic acid, followed by the reaction of the resulting intermediate with methanesulfonyl chloride. The final product is obtained through purification by recrystallization.

Scientific Research Applications

4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide is commonly used as a buffer in a variety of biochemical and molecular biology experiments. It is particularly useful in experiments involving the study of enzymes, proteins, and nucleic acids, as it can maintain a stable pH in solutions, which is essential for the proper functioning of these molecules.

properties

IUPAC Name

4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-15-20(18,19)14-6-4-13(5-7-14)16-9-2-3-12(11-16)8-10-17/h4-7,12,15,17H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWJCQBTKVXHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)N2CCCC(C2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide

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